2-Bromobutane
Overview
Description
2-Bromobutane is a chemical compound belonging to the class of alkyl halides. It is a colorless liquid with a pleasant odor and the molecular formula C4H9Br . It is an isomer of 1-bromobutane, and due to its chiral nature, it can exist as two enantiomers: ®-2-bromobutane and (S)-2-bromobutane .
Scientific Research Applications
2-Bromobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: In biological research, it is used to study the effects of alkyl halides on living organisms.
Mechanism of Action
Target of Action
2-Bromobutane, also known as sec-butyl bromide or methylethylbromomethane , is a secondary alkyl halide . Its primary targets are the hydrogen atoms attached to the carbon atoms in organic compounds . The compound is prone to undergo an E2 reaction, which is a bimolecular elimination reaction .
Mode of Action
The mode of action of this compound involves an E2 elimination reaction . In this reaction, a strong base deprotonates a β-hydrogen, and the electrons from the C-H bond move to form a C=C double bond, while the C-Br bond breaks, and the bromide ion leaves . This reaction results in the formation of an alkene .
Biochemical Pathways
The biochemical pathway affected by this compound is the elimination reaction pathway . The E2 elimination reaction results in the formation of an alkene . This reaction can lead to the production of various isomeric alkenes if multiple structurally distinct groups of β-hydrogens are present .
Pharmacokinetics
It’s known that this compound is a relatively stable compound . It’s a colorless liquid with a pleasant odor , and it has a molar mass of 137.020 g·mol−1 .
Result of Action
The result of this compound’s action is the formation of an alkene, predominantly 2-butene . This compound is an irritant and harmful if ingested. It can irritate and burn skin and eyes .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of a strong base and the temperature . For instance, the E2 elimination reaction is facilitated by a strong base . Additionally, the solvent used can result in a completely different reaction mechanism . The reaction of this compound with a strong base in an alcoholic solvent results in an elimination reaction, while in an aqueous solvent at low temperature, it results in a substitution reaction .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Bromobutane, when treated with a strong base, is prone to undergo an E2 reaction, which is a bimolecular elimination reaction, resulting in (predominantly) 2-butene, an alkene (double bond) . This suggests that this compound can participate in biochemical reactions involving strong bases.
Cellular Effects
It is known to be an irritant and harmful if ingested, suggesting that it can have adverse effects on cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reaction with strong bases. In this E2 reaction, a base abstracts a proton from the β-carbon of this compound, leading to the formation of a double bond and the release of a bromide ion .
Temporal Effects in Laboratory Settings
This compound is relatively stable . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.
Dosage Effects in Animal Models
Given its toxic nature, it is likely that high doses could have adverse effects .
Metabolic Pathways
Its ability to undergo E2 reactions suggests that it could potentially interact with enzymes or cofactors that facilitate these types of reactions .
Transport and Distribution
Given its lipophilic nature, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its small size and lipophilic nature, it may be able to diffuse across cell membranes and localize in various cellular compartments .
Preparation Methods
2-Bromobutane can be synthesized through several methods:
From 2-butanol: One common method involves the reaction of 2-butanol with hydrobromic acid (HBr) under acidic conditions. This reaction proceeds via an SN1 mechanism, where the hydroxyl group is replaced by a bromine atom.
From 2-butene: Another method involves the addition of hydrogen bromide to 2-butene.
Industrial Production: Industrially, this compound is produced by the reaction of 2-butene with hydrogen bromide in the presence of a catalyst.
Chemical Reactions Analysis
2-Bromobutane undergoes various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles. For example, reacting with sodium cyanide (NaCN) forms 2-butyl cyanide.
Elimination Reactions: When treated with a strong base like potassium hydroxide (KOH) in ethanol, this compound undergoes an E2 elimination reaction to form 2-butene.
Reduction Reactions: It can be reduced to butane using reducing agents like lithium aluminum hydride (LiAlH4).
Comparison with Similar Compounds
2-Bromobutane can be compared with other similar compounds:
1-Bromobutane: Both share the same molecular formula (C4H9Br) but differ in the position of the bromine atom.
2-Bromopropane: This compound has a similar structure but with one less carbon atom.
tert-Butyl bromide: This is a tertiary alkyl halide and undergoes elimination reactions more readily than this compound due to the stability of the resulting carbocation.
This compound’s unique properties and reactivity make it a valuable compound in both industrial and research settings.
Properties
IUPAC Name |
2-bromobutane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXAPQYNGXVBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
Record name | 2-BROMOBUTANE | |
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DSSTOX Substance ID |
DTXSID7021499 | |
Record name | 2-Bromobutane | |
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Molecular Weight |
137.02 g/mol | |
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Physical Description |
2-bromobutane appears as a colorless to pale-yellow colored liquid with a pleasant odor. Flash point 65 °F. Insoluble in water and denser than water. Vapors are heavier than air and may be narcotic in high concentrations. Used to make other chemicals., Colorless liquid with a pleasant odor; [Hawley] | |
Record name | 2-BROMOBUTANE | |
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Record name | 2-Bromobutane | |
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Boiling Point |
196.5 °F at 760 mmHg (USCG, 1999), 91.2 °C | |
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Flash Point |
70 °F (USCG, 1999), 21.1 °C, 70 °F (Open Cup) | |
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Solubility |
Soluble in alcohol and ether; insoluble in water. | |
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Density |
1.258 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2425 at 25 °C/25 °C | |
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Vapor Pressure |
57.0 [mmHg], 57 mm Hg at 25 °C (extrapolated) | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
78-76-2 | |
Record name | 2-BROMOBUTANE | |
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Melting Point |
-169.4 °F (USCG, 1999), -112 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Bromobutane?
A1: The molecular formula of this compound is C4H9Br, and its molecular weight is 137.02 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include: * Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR are valuable for determining the structure and purity of this compound. [] * Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and study vibrational modes in this compound. [] , [] * Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of this compound, providing insights into its structure. [], [] * Microwave Spectroscopy: This technique is particularly useful for studying the different conformers of this compound and determining their rotational constants. []
Q3: What is the role of this compound in polymerization reactions?
A3: this compound is commonly employed as an initiator in cationic polymerization reactions, particularly in the polymerization of isobutene. Its role involves the generation of carbocations, which initiate the chain growth process. []
Q4: How does the structure of the base affect the products formed in elimination reactions of this compound?
A4: The size and steric hindrance of the base significantly impact the regioselectivity of the elimination reaction, influencing the ratio of 1-butene to 2-butene isomers formed. As the steric bulk of the base increases, the ratio of 1-butene (the Hofmann product) typically increases. This is because bulky bases preferentially abstract the more accessible proton, even if it leads to the less thermodynamically stable alkene. []
Q5: How can computational chemistry be used to study the reactions of this compound?
A5: Computational techniques provide valuable insights into the reaction pathways and energetics of this compound. * Density Functional Theory (DFT): DFT calculations can predict the structures of transition states and intermediates involved in reactions of this compound, aiding in the understanding of reaction mechanisms. [] * Molecular Mechanics/Molecular Dynamics (MM/MD): MM/MD simulations can be used to study the behavior of this compound in solution or in complex systems like inclusion complexes with cyclodextrins, providing insights into its interactions and dynamics. []
Q6: Can QSAR models be developed for this compound and its derivatives?
A6: While specific QSAR models for this compound are not extensively reported in the provided research, the principle of QSAR can be applied. By analyzing the relationship between structural features (e.g., substituents, stereochemistry) and physicochemical properties or biological activities, QSAR models could potentially predict the behavior of this compound derivatives.
Q7: What are the environmental concerns associated with this compound?
A7: As a halogenated organic compound, this compound raises concerns regarding its potential environmental persistence and toxicity. It's important to handle and dispose of this compound responsibly, minimizing its release into the environment.
Q8: Are there any known methods for the degradation of this compound?
A8: Yes, research shows that this compound can be degraded using various methods: * Reductive Dehalogenation: Treatment with nickel-aluminum alloy in a potassium hydroxide solution effectively removes the bromine atom, converting this compound to butane. [] * Microbial Degradation: Studies have identified bacterial strains capable of utilizing this compound as a carbon source, indicating the potential for bioremediation. []
Q9: What is the significance of studying the enantioselective surface chemistry of this compound?
A9: Investigating how chiral surfaces interact differently with the enantiomers of this compound helps to understand enantioselective processes, which are highly relevant in areas like catalysis, chiral separations, and drug development. []
Q10: How is this compound used in the study of chiral recognition?
A10: Researchers use this compound as a guest molecule in studies involving chiral host molecules like tri-o-thymotide. By analyzing the inclusion complexes formed, they gain insights into the factors influencing chiral recognition and selectivity. [],[25]
Q11: How does ultrasound affect reactions involving this compound?
A11: Studies have shown that ultrasound can enhance the reactivity of this compound in various organic reactions. For example, sonication can promote the dehydrogenation of tetrahydronaphthalene in the presence of this compound at lower temperatures compared to conventional thermal methods. This highlights the potential of ultrasound as a green chemistry tool in organic synthesis. []
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